molecular formula C18H16O2 B14510812 Methyl (2,3-diphenylcycloprop-2-en-1-yl)acetate CAS No. 63106-77-4

Methyl (2,3-diphenylcycloprop-2-en-1-yl)acetate

Cat. No.: B14510812
CAS No.: 63106-77-4
M. Wt: 264.3 g/mol
InChI Key: FXSNCPLOQRUXEL-UHFFFAOYSA-N
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Description

Methyl (2,3-diphenylcycloprop-2-en-1-yl)acetate is an organic compound that belongs to the class of cyclopropenes. Cyclopropenes are characterized by a three-membered ring structure with a double bond. This particular compound is notable for its two phenyl groups attached to the cyclopropene ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2,3-diphenylcycloprop-2-en-1-yl)acetate typically involves the cyclopropenation of suitable precursors. One common method is the reaction of diphenylacetylene with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds through the formation of a cyclopropene intermediate, which is then esterified with methanol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl (2,3-diphenylcycloprop-2-en-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopropene ring to a cyclopropane ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl groups or the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are commonly used.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields cyclopropane derivatives.

    Substitution: Results in various substituted cyclopropene or ester derivatives.

Scientific Research Applications

Methyl (2,3-diphenylcycloprop-2-en-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2,3-diphenylcycloprop-2-en-1-yl)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The phenyl groups and the cyclopropene ring can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diphenylcycloprop-2-en-1-one: A related compound with a ketone group instead of an ester.

    2,3-Diphenylcyclopropane: The fully saturated analog of the cyclopropene compound.

    Methyl 2,3-diphenylcyclopropane-1-carboxylate: A similar ester with a cyclopropane ring.

Uniqueness

Methyl (2,3-diphenylcycloprop-2-en-1-yl)acetate is unique due to its cyclopropene ring, which imparts strain and reactivity to the molecule

Properties

CAS No.

63106-77-4

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

methyl 2-(2,3-diphenylcycloprop-2-en-1-yl)acetate

InChI

InChI=1S/C18H16O2/c1-20-16(19)12-15-17(13-8-4-2-5-9-13)18(15)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3

InChI Key

FXSNCPLOQRUXEL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1C(=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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